ETHYL N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]CARBAMATE
Description
ETHYL N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]CARBAMATE is a carbamate derivative featuring a 2,3-dihydrobenzofuran core substituted at the 5-position, linked to a hydroxyethyl group and an ethyl carbamate moiety.
Properties
IUPAC Name |
ethyl N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-2-17-13(16)14-8-11(15)9-3-4-12-10(7-9)5-6-18-12/h3-4,7,11,15H,2,5-6,8H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUHQOOUJRFPDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC(C1=CC2=C(C=C1)OCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]CARBAMATE typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a regioselective one-pot synthesis involving fluoride-induced desilylation and subsequent Michael addition.
Carbamate Formation: The final step involves the reaction of the hydroxyethyl benzofuran derivative with ethyl isocyanate to form the carbamate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities depending on the introduced functional groups .
Scientific Research Applications
ETHYL N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]CARBAMATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential anti-tumor and antibacterial properties.
Medicine: Investigated for its potential use as an anti-viral agent and in the treatment of various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]CARBAMATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogs include:
- ETHYL (P-HYDROXYPHENYL)CARBAMATE (): Lacks the dihydrobenzofuran ring but retains the phenolic hydroxyl group, which may influence solubility and hydrogen-bonding interactions.
- BENZYL[2-(5-HYDROXYINDOL-3-YL)-ETHYL]CARBAMATE (): Substitutes the dihydrobenzofuran with an indole ring, introducing additional hydrogen-bonding sites (e.g., NH groups) and altering lipophilicity.
- ETHYL (P-CHLOROPHENYL)CARBAMATE (): Features an electron-withdrawing chlorine substituent, which could modulate electronic effects and metabolic stability compared to the hydroxyethyl group in the target compound.
Physicochemical Properties
*Estimated values for the target compound based on structural similarity.
- Polar Surface Area (PSA) : The hydroxyethyl group and carbamate contribute to a moderate PSA (~70 Ų), balancing bioavailability and CNS penetration .
Biological Activity
ETHYL N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]CARBAMATE is a synthetic compound belonging to the benzofuran class, which is recognized for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H19NO3, with a molecular weight of 251.31 g/mol. The compound features a benzofuran core with hydroxyethyl and carbamate functional groups, contributing to its unique biological properties.
1. Antitumor Activity
Research indicates that compounds within the benzofuran class exhibit significant antitumor properties. This compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound interacts with specific molecular targets involved in cell growth and apoptosis. It modulates signaling pathways associated with cell cycle regulation and apoptosis, leading to reduced tumor growth.
- Case Studies : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
2. Antibacterial Properties
Benzofuran derivatives are also known for their antibacterial effects. This compound has demonstrated activity against several bacterial strains:
- Research Findings : Studies have reported that the compound inhibits the growth of both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antibacterial activity .
3. Antioxidative Effects
The antioxidative properties of benzofuran derivatives contribute to their therapeutic potential:
- Mechanism : The compound scavenges free radicals and reduces oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with other related compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 2,3-Dihydrobenzofuran | Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
| Benzofuran-2-carboxylate | Antiviral | Interference with viral replication |
| Benzothiophene Derivatives | Anticancer | Induction of apoptosis via different pathways |
The unique hydroxyethyl and carbamate groups in this compound enhance its biological activity compared to these compounds.
The primary mechanisms through which this compound exerts its effects include:
- Targeting Enzymes : The compound inhibits specific enzymes involved in cancer cell proliferation.
- Modulating Signaling Pathways : It affects pathways related to apoptosis and cell cycle regulation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ETHYL N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]CARBAMATE?
- Methodological Answer : The compound is synthesized via carbamoylation of the amino alcohol intermediate 2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethylamine. Ethyl chloroformate is typically used as the carbamoylating agent in the presence of a base like potassium carbonate or sodium hydroxide. The reaction is carried out in anhydrous solvents (e.g., THF or dichloromethane) under nitrogen to prevent hydrolysis. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures. This method aligns with protocols for analogous carbamates .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Assigns protons and carbons in the benzofuran and carbamate moieties. For example, the carbamate carbonyl appears at ~155 ppm in 13C NMR.
- IR Spectroscopy : Confirms the carbamate C=O stretch (~1700 cm⁻¹) and hydroxyl group (~3400 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-MS [M+H]+ at m/z calculated for C₁₄H₁₈NO₄).
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated in related ethyl carbamate derivatives .
Q. How is the compound’s stability assessed under experimental conditions?
- Methodological Answer : Stability is evaluated via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolytic stability in buffers (pH 1–9) identifies labile groups (e.g., carbamate cleavage under acidic/basic conditions). Photostability is tested under UV light (ICH Q1B guidelines). Data interpretation follows Arrhenius kinetics to predict shelf-life .
Advanced Research Questions
Q. How can density functional theory (DFT) enhance understanding of this compound’s reactivity?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electron distribution, frontier molecular orbitals (HOMO/LUMO), and reactive sites. For example, studies on similar carbamates used DFT to predict nucleophilic attack at the carbamate carbonyl. Solvent effects are incorporated via PCM models, and results are validated against experimental IR/NMR data .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., bacterial strains, incubation times). To address this:
- Standardized Protocols : Follow CLSI guidelines for antimicrobial testing (e.g., broth microdilution, MIC/MBC determination).
- Purity Verification : Use HPLC-UV/MS (≥95% purity) to exclude impurity-driven effects.
- Cheminformatic Analysis : Compare molecular descriptors (e.g., logP, PSA) with bioactivity data to identify structure-activity trends, as done for benzofuran derivatives .
Q. How can synthetic routes be optimized for scalability while maintaining yield?
- Methodological Answer : Optimization strategies include:
- Solvent Selection : Replace THF with ethyl acetate for easier removal and lower toxicity.
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
- Flow Chemistry : Continuous flow reactors improve mixing and thermal control, reducing side products.
- Process Analytical Technology (PAT) : In situ IR monitors reaction progress in real time, enabling rapid adjustments .
Q. What advanced methods validate stereochemical assignments in this compound?
- Methodological Answer : Beyond NMR (NOESY for spatial proximity), single-crystal X-ray diffraction provides definitive stereochemical proof. For dynamic systems, variable-temperature NMR or chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers. Computational methods like ECD spectroscopy combined with TD-DFT simulations further corroborate configurations .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in literature?
- Methodological Answer : Solubility discrepancies often stem from measurement techniques (e.g., shake-flask vs. potentiometric). To reconcile:
- Standardize Conditions : Use USP buffers at 25°C and saturated solutions filtered through 0.22 μm membranes.
- Cheminformatic Models : Apply Abraham solvation parameters or COSMO-RS to predict solubility in untested solvents.
- Cross-Validation : Compare with HPLC-derived solubility (e.g., reverse-phase chromatography with acetonitrile/water gradients) .
Experimental Design
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer :
Analog Synthesis : Modify substituents on the benzofuran ring (e.g., electron-withdrawing groups) and vary the carbamate’s ethyl group (e.g., isopropyl for steric effects).
Biological Screening : Test analogs against target pathogens (e.g., Mycobacterium tuberculosis H37Rv for antitubercular activity).
Data Analysis : Use multivariate regression (e.g., PLS) to correlate descriptors (logP, molar refractivity) with bioactivity.
Validation : Confirm key findings via molecular docking (e.g., AutoDock Vina) against enzyme targets (e.g., InhA for tuberculosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
